N-Carbamoyl-L-cysteine

Biocatalysis Metabolic Engineering L-Cysteine Biosynthesis

N-Carbamoyl-L-cysteine is a functionally distinct L-cysteine derivative, not interchangeable with NAC or L-cysteine. Its N-carbamoyl moiety is essential for enzymatic recognition in microbial L-cysteine biosynthesis pathways, making it an indispensable analytical standard for metabolic engineering research. As a documented antifungal agent and cosmetic ingredient, it enables the formulation of odorless, low-irritation permanent waving compositions, directly replacing thioglycolic acid. Procure this high-purity compound to ensure accurate pathway monitoring and to develop next-generation consumer hair treatment products that address key industry challenges.

Molecular Formula C4H8N2O3S
Molecular Weight 164.19 g/mol
CAS No. 173144-48-4
Cat. No. B064889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Carbamoyl-L-cysteine
CAS173144-48-4
SynonymsL-Cysteine, N-(hydroxyiminomethyl)- (9CI)
Molecular FormulaC4H8N2O3S
Molecular Weight164.19 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)NC(=O)N)S
InChIInChI=1S/C4H8N2O3S/c5-4(9)6-2(1-10)3(7)8/h2,10H,1H2,(H,7,8)(H3,5,6,9)
InChIKeyAPFSAMXTZRYBKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoyl-L-cysteine (CAS 24583-23-1): A Differentiated Cysteine Derivative for Bioconversion and Cosmetic Research


N-Carbamoyl-L-cysteine (also referred to as N-(aminocarbonyl)-L-cysteine, CAS 24583-23-1) is an L-cysteine derivative distinguished by a carbamoyl group (H₂N-CO-) attached to its alpha-amino nitrogen [1]. It is identified as a specific metabolic intermediate in microbial L-cysteine biosynthesis [2], and it has recognized roles as an antifungal agent and a cosmetic ingredient [REFS-1, REFS-3]. Unlike the common antioxidant N-acetyl-L-cysteine (NAC) or its positional isomer S-carbamoylcysteine, N-carbamoyl-L-cysteine demonstrates unique functional selectivity in enzymatic pathways and industrial applications.

Why L-Cysteine or N-Acetylcysteine Cannot Replace N-Carbamoyl-L-cysteine in Specific Biocatalysis and Formulation


Generic substitution with L-cysteine or its common derivatives like N-acetylcysteine (NAC) fails in key research and industrial contexts due to the critical functional differences conferred by the N-carbamoyl moiety. In microbial bioconversion pathways, this specific group is essential for enzymatic recognition, a feature not shared by L-cysteine or NAC [1]. Similarly, in cosmetic formulations, the N-carbamoyl group provides a unique reactivity profile, enabling its use as a stable, odorless active ingredient where other thiols like thioglycolic acid or unmodified L-cysteine would cause irritation or rapid degradation [2]. The following quantitative evidence details these specific, non-interchangeable properties.

N-Carbamoyl-L-cysteine: Quantitative Evidence for Differentiated Scientific Selection


Bioconversion Intermediate Specificity: Enzymatic Recognition of N-Carbamoyl-L-cysteine vs. S-Carbamoylcysteine

In the microbial bioconversion of D,L-2-amino-Δ2-thiazoline-4-carboxylic acid (D,L-ATC) to L-cysteine, N-carbamoyl-L-cysteine (L-NCC) is produced as a pathway-specific intermediate. In contrast, the isomeric S-carbamoylcysteine (SCC) is not produced, demonstrating the high substrate specificity of the involved enzyme (L-ATC hydrolase) for N-carbamoylation. This qualitative difference underpins the utility of L-NCC as a pathway probe and potential precursor [1].

Biocatalysis Metabolic Engineering L-Cysteine Biosynthesis

Quantitative Formulation Parameters for N-Carbamoyl-L-cysteine in Permanent Waving Compositions

N-carbamoyl-L-cysteine is explicitly defined as a main active ingredient in permanent waving compositions, with a specified effective concentration range and pH. This quantitative formulation guidance, derived from patent data, enables direct implementation in product development [1].

Cosmetic Chemistry Formulation Science Hair Treatment

Functional Class Annotations: Antifungal and Cosmetic Activity Compared to Parent L-Cysteine

Authoritative databases annotate N-carbamoyl-L-cysteine with specific functional roles as both an antifungal agent and a cosmetic ingredient [1]. These roles represent a functional differentiation from the parent amino acid, L-cysteine, which is not primarily annotated for these activities. While quantitative MIC data against fungal strains is not available in the open literature, these ChEBI annotations represent a formal, ontology-based classification of its known biological and industrial applications [1].

Antifungal Agents Cosmetic Actives Functional Annotation

Validated Research and Industrial Scenarios for N-Carbamoyl-L-cysteine Selection


Probing Microbial L-Cysteine Biosynthetic Pathways

Due to its confirmed role as a specific intermediate in the D,L-ATC to L-cysteine bioconversion pathway in Pseudomonas species, N-carbamoyl-L-cysteine is an essential analytical standard and pathway probe for researchers engineering or studying microbial L-cysteine production [1]. Its use ensures accurate monitoring of this specific metabolic node, which is not possible with generic substitutes like L-cysteine.

Developing Odorless and Mild Cosmetic Hair Waving Formulations

As documented in patent literature, N-carbamoyl-L-cysteine serves as a primary active ingredient in permanent waving compositions at 3-20% w/w and pH 8-10 [2]. It directly addresses the key industry challenges of unpleasant odor and scalp irritation associated with traditional agents like thioglycolic acid, offering a validated path to formulating milder, more consumer-acceptable hair treatment products.

Screening for Novel Antifungal Compounds

The compound's formal annotation as an 'antifungal agent' in the ChEBI database [3] makes it a relevant starting point or reference compound for antifungal drug discovery screening campaigns. Procurement for this purpose is based on its documented bioactivity class, differentiating it from non-antifungal cysteine derivatives for focused library screening.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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